molecular formula C10H13BrN2O2 B1440842 4-bromo-N-(tert-butyl)-2-nitroaniline CAS No. 1135351-95-9

4-bromo-N-(tert-butyl)-2-nitroaniline

Cat. No.: B1440842
CAS No.: 1135351-95-9
M. Wt: 273.13 g/mol
InChI Key: SUIOMWQYRMBEHM-UHFFFAOYSA-N
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Description

4-Bromo-N-(tert-butyl)-2-nitroaniline is an organic compound with the molecular formula C10H13BrN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 4-position, a nitro group at the 2-position, and a tert-butyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 4-bromoaniline to introduce the nitro group at the 2-position. This is followed by the alkylation of the amino group with tert-butyl bromide to form the final product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the alkylation step.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(tert-butyl)-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products, although this is less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: 4-Bromo-N-(tert-butyl)-2-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

4-Bromo-N-(tert-butyl)-2-nitroaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are explored for drug development.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound and its derivatives are used in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(tert-butyl)-2-nitroaniline depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The tert-butyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(tert-butyl)benzamide: Similar structure but with a benzamide group instead of a nitro group.

    4-Bromo-2-nitroaniline: Lacks the tert-butyl group, which affects its reactivity and applications.

    4-Bromo-N-(tert-butyl)-3-methoxybenzamide:

Uniqueness

4-Bromo-N-(tert-butyl)-2-nitroaniline is unique due to the combination of the bromine, nitro, and tert-butyl groups on the aniline ring. This specific arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications. The presence of the tert-butyl group enhances its stability and modifies its interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-bromo-N-tert-butyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIOMWQYRMBEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675374
Record name 4-Bromo-N-tert-butyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135351-95-9
Record name 4-Bromo-N-tert-butyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of t-butylamine (1.3 mL, 13 mmol) in DMSO (15 mL) was added sodium hydride (60% wt. in mineral oil, 0.53 g, 14 mmol) at RT. After the reaction mixture was stirred for 10 min, it was treated with 1-bromo-4-fluoro-3-nitrobenzene (2.0 mL, 9.1 mmol). The reaction mixture was stirred at RT for 1 h the 70° C. for 3 h. After cooling to RT, it was quenched with 50 mL of water and extracted with DCM (3×40 mL). The combined organic phases were washed with 2 N HCl followed by brine. The resulting organic solution was then dried over magnesium sulfate and concentrated under reduced pressure to give 4-bromo-N-tert-butyl-2-nitrobenzenamine as a red crystalline solid. The crude product was used without further purification. MS (ESI, pos. ion) m/z: 273.9 (M+1).
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1.3 mL
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0.53 g
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15 mL
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2 mL
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Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-1-fluoro-2-nitrobenzen (25 g, 0.1 mol) in THF (100 mL) is added t-butylamine (18 mL, 0.17 mol). The solution is heated at 60° C. for 16 hours. The solvent is removed in vacuum. The residue is suspended in methanol (20 mL). The precipitate is collected by filtration and washed with methanol to give (4-bromo-2-nitro-phenyl)-tert-butyl-amine as an orange solid (30 g, 97%).
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25 g
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18 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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